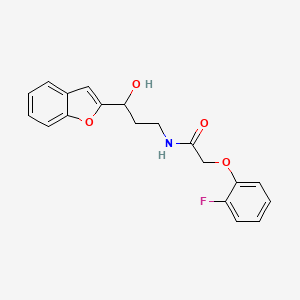

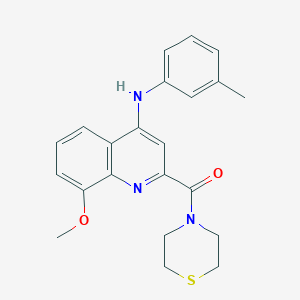

![molecular formula C20H22N4O3 B2812088 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903337-65-4](/img/structure/B2812088.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole has a broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis of novel compounds with significant antimicrobial and antifungal properties. For instance, the development of 4-Thiazolidinones of Nicotinic Acid and their derivatives has shown promising antimicrobial screening results against a range of bacteria and fungi, highlighting the therapeutic potential of such compounds in treating infectious diseases (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. Studies indicate that these compounds act as mixed-type corrosion inhibitors, suggesting their potential applications in protecting metal surfaces from corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).

Antioxidant and Antihyperglycemic Agents

The synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activities. These findings open new avenues for developing therapeutic agents for managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).

Angiotensin II Antagonism

Research into 4-Diazinyl- and 4-pyridinylimidazoles has revealed potent angiotensin II antagonistic activities. These compounds could serve as a basis for developing new treatments for hypertension, showcasing the diverse therapeutic potential of benzimidazole derivatives (Harmat et al., 1995).

Pancreatic Lipase Inhibitors for Anti-obesity

A study on N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives has identified potential pancreatic lipase inhibitors, suggesting their application in anti-obesity treatments. These findings highlight the role of such compounds in addressing obesity through enzymatic inhibition (Unnisa et al., 2022).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antitubercular activities. Therefore, it can be inferred that the compound may interact with various biological targets, potentially including bacterial and fungal cells.

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit the growth of bacterial and fungal cells .

Biochemical Pathways

Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Pharmacokinetics

A study on benzimidazole derivatives indicated that these compounds can be tested as potential drugs, suggesting that they may have favorable adme properties .

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-24(13-18-22-16-4-2-3-5-17(16)23-18)20(25)14-6-7-19(21-12-14)27-15-8-10-26-11-9-15/h2-7,12,15H,8-11,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCKKZYOEMXKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)